molecular formula C9H9N B1437001 1-(Trideuteriomethyl)indole CAS No. 1638281-54-5

1-(Trideuteriomethyl)indole

Cat. No.: B1437001
CAS No.: 1638281-54-5
M. Wt: 134.19 g/mol
InChI Key: BLRHMMGNCXNXJL-FIBGUPNXSA-N
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Description

1-(Trideuteriomethyl)indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound is characterized by the presence of a deuterium-labeled methyl group at the nitrogen position of the indole ring, making it useful in various scientific research applications.

Chemical Reactions Analysis

1-(Trideuteriomethyl)indole undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
Indole derivatives, including 1-(trideuteriomethyl)indole, are significant in drug discovery due to their ability to interact with various biological targets. The indole structure is a core component in many pharmaceuticals, particularly those targeting the serotonin system. For instance, selective serotonin reuptake inhibitors (SSRIs), which are used to treat depression and anxiety, derive from indole . The modification of the indole structure can lead to the development of novel compounds with enhanced efficacy against diseases.

Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives. For example, compounds derived from indole have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and SKOV3 (ovarian cancer) . The mechanism often involves the inhibition of tubulin polymerization—a critical process in cancer cell division. In vivo studies have demonstrated that certain indole derivatives can inhibit tumor growth effectively without notable toxicity . The specific role of this compound in these mechanisms remains an area for further investigation.

Biological Studies

Interaction with Viruses
Indoles have been studied for their antiviral properties, particularly in relation to SARS-CoV-2. Research indicates that indole derivatives can bind to viral proteins, potentially inhibiting viral replication . This suggests that this compound could be explored for its effectiveness against viral infections.

Marine Natural Products
Indole derivatives are also prominent in marine biology, where they exhibit a range of biological activities such as anti-inflammatory and anticancer effects. Marine indole alkaloids have been isolated from various marine organisms and demonstrate diverse pharmacological properties . The exploration of this compound within this context could reveal new therapeutic avenues.

Agricultural Applications

Plant Growth Regulation
Indole-3-acetic acid (IAA), a natural indole derivative, is widely recognized as a plant growth regulator. It plays a crucial role in root development and overall plant growth . Research into synthetic analogs like this compound may lead to the development of new agricultural products that enhance crop yield and resistance to environmental stressors.

Sustainable Practices
The potential use of indole derivatives in promoting sustainable agriculture is gaining attention. By improving nutrient uptake and plant resilience, compounds like this compound could contribute to eco-friendly farming practices that reduce reliance on chemical fertilizers and pesticides .

Case Studies and Research Findings

Study Focus Area Findings
Study on Indole Derivatives Anticancer ActivityIndole derivatives demonstrated significant cytotoxicity against various cancer cell lines with low toxicity to normal cells.
Interaction with SARS-CoV-2 Antiviral PropertiesIndoles showed potential binding interactions with viral proteins, indicating possible antiviral applications.
Marine Indoles Biological ActivitiesMarine-derived indoles exhibited anti-inflammatory and anticancer properties; potential for drug discovery.

Q & A

Q. Basic: How is 1-(Trideuteriomethyl)indole synthesized, and what are the key considerations for optimizing deuteration efficiency?

Methodological Answer:
The synthesis typically involves substituting the methyl group in 1-methylindole with a trideuteriomethyl group. A common approach uses deuterated reagents (e.g., CD₃I) in nucleophilic substitution or catalytic deuteration reactions under inert conditions. Key considerations include:

  • Deuteration Efficiency : Monitor reaction temperature and time to minimize proton-deuterium exchange reversibility. Use deuterated solvents (e.g., DMSO-d₆) to avoid isotopic dilution .
  • Purification : Employ column chromatography with deuterium-compatible eluents and confirm deuteration via mass spectrometry (MS) and isotopic ratio analysis .

Q. Advanced: What spectroscopic techniques are most effective for confirming deuteration at the methyl position, and how do deuterium isotopic effects influence data interpretation?

Methodological Answer:

  • ¹H NMR : Absence of the methyl proton signal (~δ 3.0–3.5 ppm) confirms deuteration. Residual proton signals may arise from incomplete deuteration or solvent exchange .
  • ¹³C NMR : The methyl carbon signal splits into a triplet due to J coupling with deuterium (²J ~20–25 Hz). Compare with non-deuterated analogs for validation .
  • IR Spectroscopy : Reduced C-H stretching vibrations (~2800–3000 cm⁻¹) and enhanced C-D stretches (~2000–2200 cm⁻¹) confirm isotopic substitution. Use attenuated total reflectance (ATR) to avoid solvent interference .
  • Isotopic Effects : Deuterium’s lower zero-point energy can alter reaction kinetics and thermodynamic stability, necessitating control experiments to distinguish electronic from isotopic effects .

Q. Advanced: How can computational methods like DFT predict the reactivity and regioselectivity of this compound in substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets to model bond lengths and angles. Compare with X-ray crystallography data (if available) to validate accuracy .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions (e.g., indole C3 position) prone to electrophilic attack. Deuterium’s inductive effects may slightly alter charge distribution, impacting regioselectivity .
  • Kinetic Isotope Effects (KIE) : Calculate primary KIE (k_H/k_D) using transition state theory to predict whether deuteration slows reaction rates (e.g., in SN2 mechanisms) .

Q. Basic: What are the stability profiles of this compound under varying storage conditions, and how should researchers mitigate degradation?

Methodological Answer:

  • Thermal Stability : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Use DSC/TGA to identify decomposition thresholds (>150°C typically) .
  • Light Sensitivity : Store in amber vials under argon to prevent photolytic cleavage of the C-D bond. Monitor via UV-Vis spectroscopy for absorbance shifts .
  • Solvent Compatibility : Avoid protic solvents (e.g., MeOH) to prevent H/D exchange. Use acetonitrile or DMF for long-term storage .

Q. Advanced: How should researchers resolve contradictions in kinetic isotope effect (KIE) data when studying this compound’s reaction mechanisms?

Methodological Answer:

  • Control Experiments : Compare KIE in deuterated vs. non-deuterated analogs under identical conditions (e.g., solvent, temperature). Use isotopically pure samples to exclude mixed labeling artifacts .
  • Computational Validation : Perform QM/MM simulations to model transition states and identify whether KIE discrepancies arise from tunneling effects or steric hindrance .
  • Isotopic Labeling Cross-Checks : Synthesize doubly labeled (e.g., ¹³C/²H) derivatives to isolate isotopic contributions to reaction rates .

Q. Basic: What analytical strategies differentiate this compound from its non-deuterated analog in complex mixtures?

Methodological Answer:

  • LC-MS/MS : Use high-resolution MS to detect mass shifts (+3 Da for trideuteration). Employ MRM transitions specific to deuterated fragments .
  • Isotopic Ratio Analysis : Measure D/H ratios via isotope-ratio mass spectrometry (IRMS) to confirm ≥98% deuteration .
  • Vibrational Spectroscopy : Compare Raman spectra; C-D bonds exhibit distinct peaks (~2100 cm⁻¹) absent in non-deuterated analogs .

Q. Advanced: How does deuteration impact the metabolic stability of this compound in pharmacokinetic studies?

Methodological Answer:

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor deuterium retention via LC-MS. Compare half-life (t₁/₂) with non-deuterated controls .
  • Isotope Effects on CYP450 Enzymes : Deuterium’s “heavy atom effect” may reduce oxidative metabolism at the methyl position. Use kinetic modeling to quantify metabolic rate changes .
  • In Vivo Cross-Over Studies : Administer deuterated and non-deuterated forms to the same model organism, ensuring controlled dosing and sampling intervals .

Properties

CAS No.

1638281-54-5

Molecular Formula

C9H9N

Molecular Weight

134.19 g/mol

IUPAC Name

1-(trideuteriomethyl)indole

InChI

InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3/i1D3

InChI Key

BLRHMMGNCXNXJL-FIBGUPNXSA-N

SMILES

CN1C=CC2=CC=CC=C21

Isomeric SMILES

[2H]C([2H])([2H])N1C=CC2=CC=CC=C21

Canonical SMILES

CN1C=CC2=CC=CC=C21

Origin of Product

United States

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